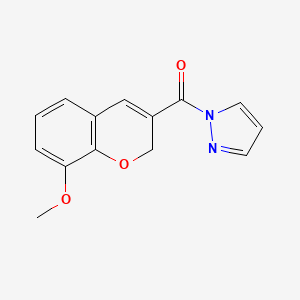

(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with chromene and pyrazole structures often involves ring opening followed by ring closure reactions, as illustrated by Halim and Ibrahim (2022), who synthesized novel compounds via the interaction of chromene derivatives with amino-pyrazole, showcasing the complexity and versatility of these reactions (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is established through spectral data and crystallography. For instance, Cao et al. (2010) characterized a methanone compound by 1H NMR, MS, and IR spectra data, further identifying its structure via X-ray diffraction, highlighting the importance of these techniques in understanding compound geometries (Cao, Dong, Shen, & Dong, 2010).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include condensation and cycloaddition reactions, leading to diverse structural variants with potential biological activities. The reactivity of these molecules can be influenced by their functional groups, as demonstrated in the synthesis of various chromene-pyrazole derivatives (Hatzade, Taile, Gaidhane, & Ingle, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, for example, can be determined through X-ray diffraction analysis, providing insights into the stability and reactivity of the compound (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significant for applications in material science, pharmaceuticals, and other fields. Studies like those conducted by Butler, Stephens, and Burke (2003) provide valuable data on the N-dearylation of pyrazoles, offering insights into the chemical behavior of these compounds (Butler, Stephens, & Burke, 2003).

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : A study conducted by Kumar et al. (2012) synthesized a series of compounds similar to (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone and tested them for antimicrobial activity. These compounds showed promising results comparable to standard drugs such as ciprofloxacin and fluconazole, with methoxy group-containing compounds exhibiting high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antifungal and Antibacterial Properties

- Facile Synthesis and Antimicrobial Activity : Banoji et al. (2022) reported a facile synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which demonstrated significant antibacterial and antifungal activity against various microbial strains (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Structural and Synthetic Studies

- Synthesis and Crystal Structure : A study by Cao et al. (2010) focused on the synthesis and characterization of a compound structurally related to this compound, providing insights into its molecular structure (Cao, Dong, Shen, & Dong, 2010).

Biological Activity Studies

Synthesis and Biological Activities : Another research by Hatzade et al. (2008) synthesized similar compounds and evaluated their antimicrobial and antioxidant activity. This study contributes to understanding the potential biological applications of these compounds (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).

Bio-Evaluation of Novel Derivatives : Shah et al. (2016) synthesized novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide and screened them for Antimicrobial, Antifungal, and Antimalarial activity (Shah, Patel, Rajani, & Karia, 2016).

Orientations Futures

The future directions for research on “(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives , these compounds could be potential candidates for the development of new therapeutic agents.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Similar compounds have shown a variety of biological activities, indicating that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

(8-methoxy-2H-chromen-3-yl)-pyrazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-18-12-5-2-4-10-8-11(9-19-13(10)12)14(17)16-7-3-6-15-16/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXYIKJAVOLUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

![Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate](/img/structure/B2480736.png)